Cas no 117770-01-1 (rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride)
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Pyrrolidinediol,2-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R)-
- 3,4-Pyrrolidinediol,2-(hydroxymethyl)-, hydrochloride, (2S,3S,4R)- (9CI)
- 3,4-Pyrrolidinediol,2-(hydroxymethyl)-, hydrochloride, [2S-(2a,3b,4b)]-
- rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- SCHEMBL9497779
- 117770-01-1
- (2S,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride
- Z4452704152
- (2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- EN300-26690526
-
- Inchi: 1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m0./s1
- InChI Key: PZGVJCJRMKIVLJ-VEGRVEBRSA-N
- SMILES: Cl.O[C@@H]1[C@@H](CN[C@H]1CO)O
Computed Properties
- Exact Mass: 133.074
- Monoisotopic Mass: 133.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 98.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.7Ų
Experimental Properties
- Density: 1.368
- Boiling Point: 319.1°Cat760mmHg
- Flash Point: 188.8°C
- Refractive Index: 1.554
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26690526-1g |
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
117770-01-1 | 95% | 1g |
$1185.0 | 2023-09-11 | |
| Enamine | EN300-26690526-5g |
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
117770-01-1 | 95% | 5g |
$3438.0 | 2023-09-11 | |
| Enamine | EN300-26690526-10g |
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
117770-01-1 | 95% | 10g |
$5099.0 | 2023-09-11 | |
| Enamine | EN300-26690526-0.05g |
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
117770-01-1 | 95.0% | 0.05g |
$275.0 | 2025-03-20 | |
| Enamine | EN300-26690526-0.1g |
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
117770-01-1 | 95.0% | 0.1g |
$410.0 | 2025-03-20 | |
| Enamine | EN300-26690526-0.25g |
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
117770-01-1 | 95.0% | 0.25g |
$586.0 | 2025-03-20 | |
| Enamine | EN300-26690526-0.5g |
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
117770-01-1 | 95.0% | 0.5g |
$925.0 | 2025-03-20 | |
| Enamine | EN300-26690526-1.0g |
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
117770-01-1 | 95.0% | 1.0g |
$1185.0 | 2025-03-20 | |
| Enamine | EN300-26690526-2.5g |
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
117770-01-1 | 95.0% | 2.5g |
$2324.0 | 2025-03-20 | |
| Enamine | EN300-26690526-5.0g |
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
117770-01-1 | 95.0% | 5.0g |
$3438.0 | 2025-03-20 |
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride Suppliers
rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Additional information on rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
Research Briefing on rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride (CAS: 117770-01-1)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride (CAS: 117770-01-1) as a promising scaffold for drug development. This compound, characterized by its pyrrolidine-diol structure, has garnered attention due to its potential applications in targeting glycosidase enzymes, which play critical roles in various metabolic and infectious diseases. This briefing synthesizes the latest research findings and explores the compound's mechanism of action, synthetic pathways, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the inhibitory effects of rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride on α-glucosidases, enzymes implicated in diabetes and viral infections. The research demonstrated a competitive inhibition mechanism with an IC50 value of 0.8 μM, suggesting its utility as a lead compound for antidiabetic and antiviral drug development. Structural analysis revealed that the hydroxyl groups at positions 3 and 4 of the pyrrolidine ring form critical hydrogen bonds with the active site residues of the enzyme, enhancing binding affinity.
Further investigations into the synthetic routes of this compound have been reported in Organic Letters (2024). A novel asymmetric synthesis approach utilizing L-tartaric acid as a chiral precursor achieved a 72% yield with >99% enantiomeric excess (ee). This method addresses previous challenges in stereoselective synthesis, enabling scalable production for preclinical studies. The optimized protocol also reduced the use of hazardous reagents, aligning with green chemistry principles.
In vivo studies conducted by a collaborative team from Harvard Medical School and the University of Tokyo (2024) evaluated the pharmacokinetic profile of rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride in murine models. The compound exhibited favorable oral bioavailability (67%) and a half-life of 4.2 hours, with no observed toxicity at therapeutic doses. Notably, it demonstrated significant reduction in blood glucose levels in diabetic mice, corroborating its potential as an antidiabetic agent.
Emerging applications in antiviral therapy were highlighted in a Nature Communications paper (2024), where the compound showed inhibitory activity against SARS-CoV-2 viral entry by interfering with host cell glycosylation pathways. Molecular docking simulations identified interactions with the spike protein's N-linked glycans, suggesting a unique mechanism distinct from current antiviral drugs. These findings position the compound as a candidate for broad-spectrum antiviral development.
In conclusion, rac-(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride (117770-01-1) represents a multifaceted pharmacophore with demonstrated efficacy in enzyme inhibition and therapeutic potential across metabolic and infectious diseases. Ongoing research focuses on structural derivatives to enhance selectivity and ADMET properties, paving the way for clinical translation. Industry partnerships have been initiated to advance this compound into Phase I trials by Q3 2025.
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